molecular formula C9H8NO4P B12668223 Phosphonic acid, (3-phenyl-5-isoxazolyl)- CAS No. 125674-62-6

Phosphonic acid, (3-phenyl-5-isoxazolyl)-

Cat. No.: B12668223
CAS No.: 125674-62-6
M. Wt: 225.14 g/mol
InChI Key: BGAJWGPVHJKOLJ-UHFFFAOYSA-N
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Description

(3-Phenyl-5-isoxazolyl)phosphonic acid is a compound that features a phosphonic acid group attached to a 3-phenyl-5-isoxazole moietyThe isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its presence in many biologically active molecules .

Chemical Reactions Analysis

Types of Reactions: (3-Phenyl-5-isoxazolyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.

    Substitution: The aromatic ring and the isoxazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety .

Scientific Research Applications

(3-Phenyl-5-isoxazolyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenyl-5-isoxazolyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The isoxazole ring can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Phosphonic Acid: A compound containing a phosphorus atom bonded to three oxygen atoms and one carbon atom.

Uniqueness: (3-Phenyl-5-isoxazolyl)phosphonic acid is unique due to the combination of the isoxazole ring and the phosphonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

125674-62-6

Molecular Formula

C9H8NO4P

Molecular Weight

225.14 g/mol

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)phosphonic acid

InChI

InChI=1S/C9H8NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)

InChI Key

BGAJWGPVHJKOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)P(=O)(O)O

Origin of Product

United States

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